Trazodone
Trazodone
Trazodone is an N-arylpiperazine in which one nitrogen is substituted by a 3-chlorophenyl group, while the other is substituted by a 3-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)propyl group. It has a role as an antidepressant, a sedative, an adrenergic antagonist, a H1-receptor antagonist, a serotonin uptake inhibitor and an anxiolytic drug. It is a N-alkylpiperazine, a N-arylpiperazine, a triazolopyridine and a member of monochlorobenzenes.
Trazodone is triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants. It is used in adults and has been shown to be comparable in efficacy to other drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine receptor inhibitor (SNRIs) in the treatment of depression. A unique feature of this drug is that it does not promote the anxiety symptoms, sexual symptoms, or insomnia, which are commonly associated with SSRI and SNRI therapy. Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors, distinguishing it from other antidepressants that cover a narrow range of neurotransmitters. It was initially granted FDA approval in 1981.
Trazodone is a Serotonin Reuptake Inhibitor.
Trazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Trazodone therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04)
A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309)
See also: Trazodone Hydrochloride (has salt form).
Trazodone is triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants. It is used in adults and has been shown to be comparable in efficacy to other drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine receptor inhibitor (SNRIs) in the treatment of depression. A unique feature of this drug is that it does not promote the anxiety symptoms, sexual symptoms, or insomnia, which are commonly associated with SSRI and SNRI therapy. Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors, distinguishing it from other antidepressants that cover a narrow range of neurotransmitters. It was initially granted FDA approval in 1981.
Trazodone is a Serotonin Reuptake Inhibitor.
Trazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Trazodone therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04)
A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309)
See also: Trazodone Hydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
19794-93-5
VCID:
VC20805426
InChI:
InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
SMILES:
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Molecular Formula:
C19H22ClN5O
Molecular Weight:
371.9 g/mol
Trazodone
CAS No.: 19794-93-5
Cat. No.: VC20805426
Molecular Formula: C19H22ClN5O
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trazodone is an N-arylpiperazine in which one nitrogen is substituted by a 3-chlorophenyl group, while the other is substituted by a 3-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)propyl group. It has a role as an antidepressant, a sedative, an adrenergic antagonist, a H1-receptor antagonist, a serotonin uptake inhibitor and an anxiolytic drug. It is a N-alkylpiperazine, a N-arylpiperazine, a triazolopyridine and a member of monochlorobenzenes. Trazodone is triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants. It is used in adults and has been shown to be comparable in efficacy to other drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine receptor inhibitor (SNRIs) in the treatment of depression. A unique feature of this drug is that it does not promote the anxiety symptoms, sexual symptoms, or insomnia, which are commonly associated with SSRI and SNRI therapy. Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors, distinguishing it from other antidepressants that cover a narrow range of neurotransmitters. It was initially granted FDA approval in 1981. Trazodone is a Serotonin Reuptake Inhibitor. Trazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Trazodone therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04) A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309) See also: Trazodone Hydrochloride (has salt form). |
|---|---|
| CAS No. | 19794-93-5 |
| Molecular Formula | C19H22ClN5O |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 |
| Standard InChI Key | PHLBKPHSAVXXEF-UHFFFAOYSA-N |
| Impurities | ...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/ |
| SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl |
| Appearance | Solid powder |
| Boiling Point | 528.5 |
| Colorform | Crystals |
| Melting Point | 231-234 86-87 °C, also reported as mp 96 °C White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/ 86 - 87 °C |
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